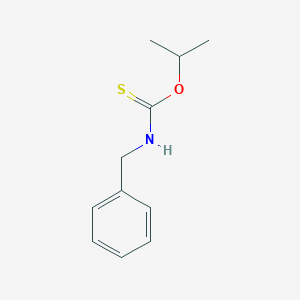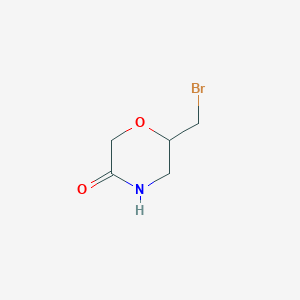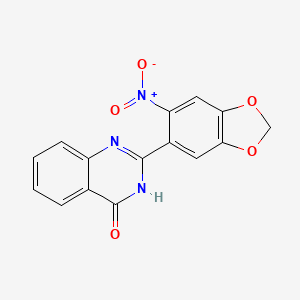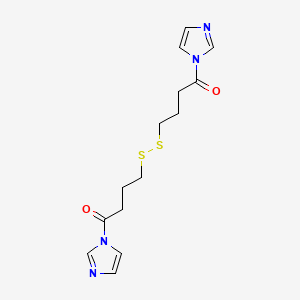
O-isopropyl benzylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-isopropyl benzylcarbamothioate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. It belongs to the class of thionocarbamates, which are derivatives of carbamothioic O-acid. These compounds are characterized by the direct bonding of the carbonyl and thiocarbonyl groups to nitrogen, contributing to their broad range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-isopropyl benzylcarbamothioate can be synthesized through the reaction of sodium O-isopropyl carbonodithioate with corresponding amines. The reaction typically involves the use of a palladium-containing catalyst (Pd/Ti-HMS-10) in water as a solvent. The best yield is obtained with 3 mmol% of the catalyst after 10-15 hours of heating at 75°C .
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the aminolysis of alkaline salts of xanthogenacetic acid with or without a catalyst. The use of nickel and palladium salt catalysts is common in these reactions. The oxidation of an amine salt of xanthogenic acid by hydrogen peroxide and sodium hypochlorite also leads to a high yield of the compound .
Chemical Reactions Analysis
Types of Reactions: O-isopropyl benzylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide and sodium hypochlorite.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the substituents involved .
Scientific Research Applications
O-isopropyl benzylcarbamothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymerization processes.
Biology: Investigated for its potential biological activities, such as insecticidal, germicidal, and pesticidal properties.
Medicine: Explored for its potential therapeutic effects due to its biological activities.
Industry: Utilized as a flotation reagent in mining and as a polymerization accelerator.
Mechanism of Action
The mechanism of action of O-isopropyl benzylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with essential biochemical processes in target organisms. For example, its insecticidal properties may result from the inhibition of key enzymes or disruption of cellular functions .
Comparison with Similar Compounds
- O-ethyl benzylcarbamothioate
- O-methyl benzylcarbamothioate
- O-butyl benzylcarbamothioate
Comparison: O-isopropyl benzylcarbamothioate is unique due to its specific structural characteristics, which influence its reactivity and biological activities. Compared to similar compounds, it may exhibit different levels of efficacy and selectivity in various applications. For instance, the isopropyl group may confer distinct steric and electronic effects, impacting the compound’s interaction with molecular targets .
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
O-propan-2-yl N-benzylcarbamothioate |
InChI |
InChI=1S/C11H15NOS/c1-9(2)13-11(14)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,14) |
InChI Key |
VXNDLKVZIVDSGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-ethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B12499643.png)
![2-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12499649.png)
![2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12499652.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499656.png)
![7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12499663.png)
![methyl 3-({(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylidene}amino)-2-methylbenzoate](/img/structure/B12499665.png)


![Methyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499684.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12499691.png)
![N-[1-(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B12499707.png)

![ethyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B12499736.png)
